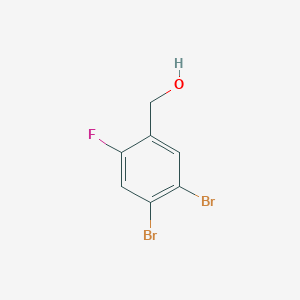

4,5-Dibromo-2-fluorobenzyl alcohol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4,5-dibromo-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANRWDQDNVDART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Orthogonal Reactivity and Applications of 4,5-Dibromo-2-fluorobenzyl Alcohol: A Technical Whitepaper

Executive Summary

In the realm of advanced organic synthesis and drug discovery, polyhalogenated benzylic systems serve as the architectural foundation for complex active pharmaceutical ingredients (APIs). 4,5-Dibromo-2-fluorobenzyl alcohol (CAS: 1803784-78-2) is a highly specialized, multifunctional building block. Its unique structural topology—featuring a benzylic hydroxyl group, an ortho-fluorine atom, and two adjacent bromine atoms—provides an exceptional platform for orthogonal functionalization. This whitepaper dissects the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this compound in material science and medicinal chemistry.

Structural & Physicochemical Profiling

Understanding the physical and chemical baseline of 4,5-dibromo-2-fluorobenzyl alcohol is critical for predicting its behavior in various solvent systems and reaction conditions . The presence of heavy halogens significantly increases its lipophilicity and density, while the hydroxyl group maintains a strong hydrogen-bonding network, typically rendering it a crystalline solid at room temperature.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 4,5-Dibromo-2-fluorobenzyl alcohol |

| CAS Registry Number | 1803784-78-2 |

| Molecular Formula | C₇H₅Br₂FO |

| Molecular Weight | 283.92 g/mol |

| Physical State | White to off-white crystalline solid (Predicted) |

| Solubility Profile | Soluble in DMF, DMSO, DCM, EtOAc; Insoluble in H₂O |

| Hydrogen Bond Donors | 1 (-OH) |

| Hydrogen Bond Acceptors | 2 (-F, -OH) |

Mechanistic Chemistry & Orthogonal Reactivity

As a Senior Application Scientist, the selection of a building block is driven by the causality of its reactivity. 4,5-Dibromo-2-fluorobenzyl alcohol is prized because its functional groups can be manipulated independently without cross-interference—a concept known as orthogonal reactivity 1.

-

The Benzylic Hydroxyl Group (C1): The primary alcohol is the most accessible site for immediate functionalization. Because the hydroxyl moiety is a poor leaving group, it is typically activated via conversion to a halide (e.g., bromide or chloride) or a sulfonate ester (mesylate/tosylate). This activation is the causal prerequisite for subsequent Sₙ2 nucleophilic displacements.

-

The Bromine Atoms (C4, C5): The two bromine atoms serve as handles for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). The electron-withdrawing nature of the ortho-fluorine accelerates the oxidative addition of Palladium (Pd⁰) into the C-Br bonds.

-

The Fluorine Atom (C2): Fluorine acts as a highly effective leaving group in Nucleophilic Aromatic Substitution (SₙAr) reactions. The two adjacent bromines withdraw electron density from the aromatic ring, significantly lowering the activation energy required for a nucleophile (such as an amine or alkoxide) to attack the C2 position.

Chemical reactivity map of 4,5-dibromo-2-fluorobenzyl alcohol.

Self-Validating Experimental Protocol: Benzylic Activation

To utilize this compound in drug synthesis, the first step is almost universally the conversion of the benzylic alcohol to a benzylic bromide. The following protocol describes the synthesis of 4,5-dibromo-2-fluorobenzyl bromide using Phosphorus Tribromide (PBr₃) 2.

This protocol is designed as a self-validating system : each step contains an observable metric to ensure the chemical logic is sound and the reaction is proceeding as intended.

Step-by-Step Methodology:

-

Preparation & Causality: Dissolve 1.0 equivalent of 4,5-dibromo-2-fluorobenzyl alcohol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are strictly required because PBr₃ reacts violently with water to form hydrobromic acid and phosphorous acid, destroying the reagent before it can react with the alcohol.

-

Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: The reaction between the alcohol and PBr₃ is highly exothermic. Lowering the thermal energy prevents unwanted side reactions, such as Friedel-Crafts self-alkylation or etherification.

-

Reagent Addition: Add 0.4 equivalents of PBr₃ dropwise over 15 minutes. (Note: 1 mole of PBr₃ can theoretically brominate 3 moles of alcohol).

-

Self-Validating Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (RT) for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. Validation: The reaction is complete when the UV-active starting material spot (lower R_f) completely disappears, replaced by a new, less polar spot (higher R_f) corresponding to the benzylic bromide.

-

Quenching: Carefully pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ at 0 °C. Causality: The weak base neutralizes the acidic byproducts (H₃PO₃ and HBr) without hydrolyzing the newly formed benzylic bromide. CO₂ gas evolution serves as a visual confirmation of neutralization.

-

Isolation: Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the activated intermediate.

Step-by-step experimental workflow for benzylic alcohol bromination.

Applications in Drug Discovery

The resulting derivatives of 4,5-dibromo-2-fluorobenzyl alcohol are not merely academic curiosities; they are deeply integrated into modern pharmacophore design. Halogenated benzyl moieties are frequently utilized to enhance the lipophilicity and metabolic stability of drug candidates.

Specifically, structurally related fluorobenzyl and cyanofluorobenzyl derivatives are critical intermediates in the synthesis of S1P1 receptor agonists (used in the treatment of autoimmune diseases like multiple sclerosis) and experimental therapeutics targeting Alzheimer's disease (such as analogs of BMS-708163, a γ-secretase inhibitor) 3. The dibromo substitution pattern allows medicinal chemists to rapidly build out complex biaryl systems via sequential, site-selective Suzuki couplings, making this compound an invaluable asset in structure-activity relationship (SAR) campaigns.

References

- Title: Amadis Chemical Company Limited (Page 241) @ ChemBuyersGuide.com, Inc.

- Title: 4-Bromo-3-fluorobenzyl alcohol - Chem-Impex Source: Chem-Impex URL

- Title: CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents Source: Google Patents URL

- Title: Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. XXXII.—Preparation, hydrolysis and reduction of the fluoro-, chloro-, and bromo-benzyl bromides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]

4,5-dibromo-2-fluorobenzyl alcohol safety data sheet (SDS) and handling guidelines

An In-Depth Technical Guide to the Safe Handling of 4,5-Dibromo-2-Fluorobenzyl Alcohol

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety protocols and handling guidelines for 4,5-dibromo-2-fluorobenzyl alcohol, a halogenated aromatic compound. By understanding the underlying chemical principles behind these safety measures, laboratory personnel can mitigate risks and foster a secure research environment.

Compound Identification and Hazard Profile

Chemical Identity:

-

Name: 4,5-dibromo-2-fluorobenzyl alcohol

-

Molecular Formula: C₇H₅Br₂FO

Physicochemical Properties:

A summary of the key physical and chemical properties is presented in the table below. These properties are essential for assessing the potential hazards and for designing appropriate handling procedures.

| Property | Value | Source |

| Molecular Weight | 284.92 g/mol (approx.) | [4] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 30-35 °C | [1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |

| Solubility | Low water solubility is likely | [2] |

Hazard Classification:

Based on available Safety Data Sheets (SDS) for structurally related compounds, 4,5-dibromo-2-fluorobenzyl alcohol is classified as a hazardous substance with the following primary concerns:[1][2][3]

-

Skin Irritation (Category 2): Causes skin irritation upon contact.[2][3][5]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2][3][5]

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3): May cause respiratory irritation.[1][2][3]

-

Acute Toxicity (Oral, Category 4): Harmful if swallowed.[1]

The presence of bromine and fluorine atoms on the benzene ring enhances the chemical reactivity and potential for biological activity, necessitating cautious handling. Halogenated organic compounds, as a class, can have variable toxicological profiles, with some being suspected carcinogens.[6][7]

Engineering Controls and Personal Protective Equipment (PPE)

The primary objective in handling 4,5-dibromo-2-fluorobenzyl alcohol is to minimize exposure through all potential routes: inhalation, skin contact, and ingestion.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, especially when handling the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[8][9]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[10]

Personal Protective Equipment (PPE):

A multi-layered approach to PPE is essential. The following table outlines the minimum required PPE.

| Body Part | Recommended Protection | Specifications and Rationale |

| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended for splash hazards. | Must comply with ANSI Z87.1 standards. Protects against accidental splashes and airborne particles.[8] |

| Skin | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A flame-resistant lab coat should be worn. | Inspect gloves for tears or punctures before each use. A lab coat protects personal clothing and underlying skin from contamination.[6][8] |

| Respiratory | Not typically required when using a fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Ensures that airborne concentrations of the chemical are below permissible exposure limits.[8] |

| Footwear | Closed-toe shoes made of a chemical-resistant material. | Protects feet from spills and falling objects.[8] |

Logical Flow for Donning and Doffing PPE:

To prevent cross-contamination, a strict procedure for putting on and taking off PPE should be followed.

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Procedures

Adherence to established laboratory practices is critical when working with halogenated aromatic compounds.[11]

Handling:

-

Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[2] When preparing solutions, add the solid to the solvent slowly.

-

Use Appropriate Tools: Use spatulas and other non-sparking tools for handling the solid.[8]

-

Container Management: Keep containers tightly closed when not in use to prevent contamination and the release of vapors.[2][6]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][12] Avoid eating, drinking, or smoking in the laboratory.[13]

Storage:

-

Location: Store in a cool, dry, and well-ventilated area.[6][8][10]

-

Container: Keep in a tightly closed, properly labeled container.[2][10]

-

Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[6][14] Halogenated solvents can react with acids, bases, and metals.[9]

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is crucial.[8]

First Aid Measures:

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][10][12][15] |

| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[8][10][12] |

| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][8][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8] |

Spill Response:

For small spills, trained personnel wearing appropriate PPE may clean it up.

-

Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation.[9]

-

Containment: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.

-

Cleanup: Carefully sweep up the absorbed material and place it into a suitable, closed container for disposal.[2] Avoid creating dust.

-

Decontamination: Clean the spill area thoroughly with soap and water.

For large spills, evacuate the area and contact the institution's environmental health and safety department.

Emergency Response Workflow:

Caption: Decision-making workflow for emergency response.

Waste Disposal

All waste materials containing 4,5-dibromo-2-fluorobenzyl alcohol must be treated as hazardous waste.[8]

-

Containerization: Collect waste in a designated, properly labeled, and sealed container. Halogenated organic waste should be segregated in its own container.[11]

-

Disposal: Dispose of the waste through the institution's licensed hazardous waste disposal program.[5][6] Do not dispose of this chemical down the drain.[11]

Conclusion

While 4,5-dibromo-2-fluorobenzyl alcohol is a valuable reagent in research and development, its potential hazards necessitate a thorough understanding and implementation of safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, safe handling practices, and emergency preparedness into all laboratory workflows, researchers can confidently and safely utilize this compound in their scientific endeavors. Always consult the most current Safety Data Sheet provided by the manufacturer before use.

References

- Benchchem. Navigating the Safe Handling of 1,3-Dibromo-2-(4-bromophenoxy)benzene: A Comprehensive Guide.

- EPA. (2024). 2399835.pdf.

- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.

- MilliporeSigma. (n.d.). 4-Bromo-2-fluorobenzyl alcohol 97.

- Santa Cruz Biotechnology. 1,3-Dibromo-5,5-dimethylhydantoin.

- NJ.gov. (n.d.). DIBROMOBENZENE HAZARD SUMMARY.

- Laboratory Safety in Chemistry and Biology. (n.d.).

- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Shanghai Canbi Pharma Ltd. (2014). SAFETY DATA SHEET.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- Washington State University. Halogenated Solvents.

- PubChem. 3,5-Dibromo-2-fluorobenzyl alcohol.

- Merck Millipore. (2025). SAFETY DATA SHEET.

- Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.

- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET.

Sources

- 1. 4-Bromo-2-fluorobenzyl alcohol 97 188582-62-9 [sigmaaldrich.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. 3,5-Dibromo-2-fluorobenzyl alcohol | C7H5Br2FO | CID 2773976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 7. thiele.ruc.dk [thiele.ruc.dk]

- 8. benchchem.com [benchchem.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. canbipharm.com [canbipharm.com]

- 11. hscprep.com.au [hscprep.com.au]

- 12. nj.gov [nj.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. semspub.epa.gov [semspub.epa.gov]

Technical Whitepaper: Toxicity and Environmental Impact of Fluorinated Dibromobenzyl Alcohols (FDBAs)

Executive Context

Fluorinated dibromobenzyl alcohols (FDBAs) represent an emerging class of multi-halogenated organic compounds (MHOCs) increasingly utilized as advanced intermediates in the synthesis of specialized flame retardants, agrochemicals, and pharmaceuticals. While naturally occurring brominated benzyl alcohols—such as 2,3-dibromobenzyl alcohol 4,5-disulfate—are synthesized by marine Rhodomelaceae algae[1], synthetic FDBAs introduce fluorine into this scaffold. This dual-halogenation strategy creates a synergistic effect: bromine imparts high lipophilicity and flame retardancy, while fluorine confers extreme metabolic and environmental stability. This guide provides a rigorous analysis of the mechanistic toxicology and environmental fate of FDBAs, supported by validated analytical workflows.

Structural Dynamics & Mechanistic Toxicology

Toxicity of the Benzyl Alcohol Core

To understand FDBAs, one must first analyze the unsubstituted benzyl alcohol backbone. In mammalian systems, benzyl alcohol is rapidly oxidized by alcohol dehydrogenase (ADH) to benzaldehyde, and subsequently by aldehyde dehydrogenase (ALDH) to benzoic acid. It is then conjugated with glycine in the liver and excreted as hippuric acid[2]. However, in populations with immature hepatic function, such as premature neonates, this conjugation pathway fails. The resulting accumulation of benzoic acid leads to severe metabolic acidosis, central nervous system (CNS) depression, and the fatal condition known as "gasping syndrome"[2].

The Synergistic Impact of Halogenation

The halogenation of the benzyl alcohol ring fundamentally alters its pharmacokinetic profile:

-

Bromination: Brominated halogenated organic compounds (HOCs) are highly lipophilic and are known to bioaccumulate in adipose tissue. Chronic exposure to brominated HOCs has been linked to endocrine disruption, altered thyroid hormone levels, and neurodevelopmental toxicity[3].

-

Fluorination: The addition of fluorine atoms withdraws electron density from the aromatic ring, deactivating it toward electrophilic attack by Cytochrome P450 enzymes. The high bond dissociation energy of the C–F bond creates a "steric shield" that severely prolongs the biological half-life of the molecule, increasing the risk of systemic toxicity.

Caption: Metabolic oxidation pathway of FDBAs leading to systemic clearance or targeted CNS toxicity.

Environmental Fate & Atmospheric Kinetics

Atmospheric Degradation Pathways

The primary sink for volatile aromatic alcohols in the troposphere is the reaction with hydroxyl (OH) radicals. Unsubstituted benzyl alcohol reacts rapidly with OH radicals, exhibiting a rate coefficient ( kOH ) of approximately (2.8±0.4)×10−11 cm3 molecule−1 s−1 [4]. However, the electron-withdrawing nature of the fluorine and bromine substituents in FDBAs severely deactivates the aromatic ring toward OH radical addition. This depresses the degradation rate, extending the atmospheric lifetime of FDBAs from hours to several days, facilitating long-range aerosol transport.

Aquatic Persistence and Bioaccumulation

While marine organisms utilize acetylation or sulfation to safely store natural dibromobenzyl alcohols[1], synthetic FDBAs lack these biological "off-switches." In aqueous environments, the C–F bond renders the molecule highly resistant to hydrolysis. Combined with the high octanol-water partition coefficient (Log Kow ) driven by the bromine atoms, FDBAs readily partition into the lipid tissues of aquatic organisms, acting as Persistent, Bioaccumulative, and Toxic (PBT) substances.

Caption: Environmental fate, atmospheric transport, and bioaccumulation pathways of FDBAs.

Validated Analytical Workflows

Protocol 1: In Vitro Hepatocyte Clearance Assay

Causality of Design: FDBAs are highly lipophilic. Utilizing standard polystyrene well plates will cause artificial compound depletion via non-specific plastic binding, skewing intrinsic clearance ( CLint ) rates. Therefore, ultra-low attachment PTFE plates are strictly mandated. Self-Validating Mechanism: The protocol incorporates concurrent positive (Verapamil, high clearance) and negative (Warfarin, low clearance) controls. The assay is automatically invalidated if the CLint of these controls deviates by >15% from historical baselines, ensuring hepatocyte enzymatic viability.

Step-by-Step Methodology:

-

Preparation: Thaw cryopreserved human hepatocytes in Williams' E medium. Assess viability via Trypan Blue exclusion (must be >80% to proceed).

-

Dosing: Prepare 1 µM FDBA dosing solutions. Limit DMSO concentration to 0.1% to maintain solubility without inhibiting CYP450 enzymes.

-

Incubation: Transfer cells and dosing solutions to a 96-well PTFE plate. Incubate at 37°C on an orbital shaker.

-

Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench in 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., 13C -FDBA). Rationale: Acetonitrile instantly precipitates proteins, halting metabolism, while the internal standard corrects for matrix effects during ionization.

-

Analysis: Centrifuge at 4000 RPM for 10 minutes. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the biological half-life.

Protocol 2: Atmospheric OH Radical Kinetics (Smog Chamber)

Causality of Design: Direct measurement of hydroxyl (OH) radicals is impossible due to their extreme reactivity and transient nature. We utilize a relative rate technique, introducing cyclohexane as an OH scavenger and reference compound[4]. By comparing the decay of the FDBA against cyclohexane, we isolate the specific OH-mediated degradation kinetics. Self-Validating Mechanism: A 30-minute dark equilibration phase precedes UV irradiation. This quantifies background wall-loss rates inside the chamber. If dark-loss exceeds 5% of the total calculated loss, the run is rejected, preventing physical adsorption from being mischaracterized as chemical degradation.

Step-by-Step Methodology:

-

Injection: Inject the target FDBA, cyclohexane (reference), and methyl nitrite (OH precursor) into a 1000 L Teflon smog chamber.

-

Equilibration: Allow 30 minutes for dark equilibration to establish baseline wall-loss rates.

-

Irradiation: Activate UV lamps ( λ=300−400 nm ) to photolyze the methyl nitrite, generating a steady state of OH radicals.

-

Monitoring: Monitor the simultaneous decay of FDBA and cyclohexane using Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS). Rationale: SPME allows for the trace detection of highly volatile degradation products without solvent interference[4].

-

Kinetic Modeling: Plot ln([FDBA]0/[FDBA]t) against ln([Reference]0/[Reference]t) . The slope of this plot yields the relative rate constant.

Quantitative Data Synthesis

Table 1: Comparative Physicochemical and Toxicity Metrics

| Compound | Log Kow | Oral LD50 (Rat) | Hepatic Clearance Rate | Primary Toxicity Concern |

| Benzyl Alcohol | 1.05 | ~1230 mg/kg[5] | >50 µL/min/10⁶ cells (Rapid) | Neonatal Gasping Syndrome[2] |

| 2,4-Dibromobenzyl Alcohol | 3.85 | ~850 mg/kg (Est.) | 15 µL/min/10⁶ cells (Moderate) | Endocrine Disruption[3] |

| FDBA (Representative) | 4.60 | <500 mg/kg (Est.) | <5 µL/min/10⁶ cells (Slow) | Bioaccumulation, CNS Depression |

Table 2: Environmental Fate Parameters

| Compound | Atmospheric OH Rate ( kOH ) | Est. Atmospheric Lifetime | Aqueous Hydrolysis Half-life | Bioaccumulation Factor (BAF) |

| Benzyl Alcohol | 2.8×10−11 cm3/molec-s [4] | ~10 hours | < 1 day | Low (<10) |

| FDBA (Representative) | <0.5×10−11 cm3/molec-s | > 5 days | > 1 year (C-F stability) | High (>2000) |

Sources

Boiling point and melting point data for 4,5-dibromo-2-fluorobenzyl alcohol

Thermodynamic Profiling of 4,5-Dibromo-2-fluorobenzyl Alcohol: Predictive Modeling and Empirical Protocols for Drug Development

Executive Summary

4,5-Dibromo-2-fluorobenzyl alcohol (CAS 1803784-78-2) is a highly specialized polyhalogenated building block utilized in advanced organic synthesis and medicinal chemistry[1]. The strategic placement of heavy bromine atoms and a highly electronegative fluorine atom on the benzyl alcohol scaffold imparts unique steric and electronic properties. For process chemists and drug development professionals, understanding its thermodynamic phase transitions—specifically the melting point (MP) and boiling point (BP)—is critical for optimizing reaction conditions, purification workflows, and storage stability.

Thermodynamic Property Profiling

Because empirical thermodynamic data for highly specific, newly registered halogenated intermediates like CAS 1803784-78-2 are often proprietary or not publicly indexed, scientists rely on Quantitative Structure-Property Relationship (QSPR) models and group contribution methods (such as the Joback method) to establish baseline expectations[2][3].

| Thermodynamic Property | Estimated Range | Predictive Methodology & Notes |

| Molecular Weight | 283.92 g/mol | Standard atomic weight calculation. |

| Melting Point (MP) | 82 °C – 94 °C | Predicted via QSPR and structural analogs (e.g., 3,5-dibromobenzyl alcohol). |

| Boiling Point (BP) | 315 °C – 335 °C | Predicted via Joback group contribution method[2]. |

| Thermal Stability | Decomposes > 250 °C | Polyhalogenated alcohols often undergo dehydrohalogenation before reaching their atmospheric BP. |

Mechanistic Causality of Physical Properties

The physical properties of 4,5-dibromo-2-fluorobenzyl alcohol are drastically elevated compared to unsubstituted benzyl alcohol (MP: -15 °C, BP: 205 °C). This is driven by a convergence of intermolecular forces:

-

London Dispersion Forces: The addition of two massive bromine atoms significantly increases the polarizability of the molecule's electron cloud, requiring substantially more thermal energy to disrupt the solid or liquid phase.

-

Dipole-Dipole Interactions: The highly electronegative fluorine atom creates a strong, localized dipole moment that enhances intermolecular attraction.

-

Hydrogen Bonding: The benzylic hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor, forming robust networks in both the solid and liquid states.

-

Halogen Bonding in the Crystal Lattice: In the solid state, halogenated aromatics form highly ordered supramolecular structures. Interactions such as C–Br···O and C–Br···F significantly stabilize the crystal lattice, driving up the enthalpy of fusion and the melting point[4].

Experimental Protocols for Empirical Determination

While predictive models provide a necessary baseline, the complex interactions of polyhalogenated compounds necessitate empirical validation in a Good Laboratory Practice (GLP) environment. The following self-validating protocols ensure high-fidelity data collection.

Protocol A: High-Precision Melting Point via Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the melting point and enthalpy of fusion, as it measures the exact heat flow required to transition the material from solid to liquid[5].

-

Instrument Calibration: Calibrate the DSC using high-purity reference metals (e.g., Indium, MP ~156.6 °C) to ensure temperature and heat flow accuracy[5].

-

Sample Preparation: Weigh 2.0 to 5.0 mg of 4,5-dibromo-2-fluorobenzyl alcohol into an aluminum hermetic pan. Causality Note: A hermetic seal is critical to prevent premature sublimation of the halogenated compound, which would skew the heat flow baseline.

-

Thermal Ramping: Heat the sample from 20 °C to 120 °C at a controlled rate of 10 °C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

Data Analysis: Identify the primary endothermic peak. The extrapolated onset temperature of this peak represents the true thermodynamic melting point ( Tm ).

Protocol B: Boiling Point and Thermal Stability via Thermogravimetric Analysis (TGA)

Standard atmospheric distillation is not recommended for heavy halogenated alcohols due to the risk of thermal decomposition. TGA coupled with Differential Thermal Analysis (DTA) is required.

-

Sample Loading: Load 10 mg of the compound into a platinum TGA crucible.

-

Inert Ramping: Heat the sample from 25 °C to 400 °C at 5 °C/min under an argon atmosphere. Causality Note: Argon is heavier than nitrogen and provides a superior inert blanket at high temperatures.

-

Derivative Analysis (DTG): Monitor the first derivative of the weight loss curve. If total mass loss occurs without a corresponding exothermic decomposition signal, the onset corresponds to the volatilization/boiling point.

-

Vacuum Ebulliometry (If Decomposition Occurs): If the TGA indicates decomposition prior to boiling, utilize a micro-ebulliometer under reduced pressure (e.g., 10 mmHg) to determine the vacuum boiling point. This value is then extrapolated to atmospheric pressure using the Clausius-Clapeyron equation.

Thermal Analysis & Validation Workflow

The following diagram illustrates the logical pipeline for validating the thermodynamic properties of polyhalogenated active pharmaceutical ingredients (APIs).

Thermal Analysis & Validation Workflow for Polyhalogenated APIs.

Sources

Application Note & Synthesis Protocol: 4,5-dibromo-2-fluorobenzyl alcohol

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4,5-dibromo-2-fluorobenzyl alcohol, a valuable substituted aromatic building block for pharmaceutical and materials science research. The synthesis is achieved through the chemoselective reduction of the corresponding aldehyde, 4,5-dibromo-2-fluorobenzaldehyde, using sodium borohydride. This protocol emphasizes operational simplicity, safety, and high-yield synthesis, including detailed procedures for reaction workup, purification, and product characterization.

Introduction and Scientific Rationale

Substituted benzyl alcohols are pivotal intermediates in organic synthesis. The title compound, 4,5-dibromo-2-fluorobenzyl alcohol, incorporates three key functionalities: a reactive primary alcohol, two bromine atoms that serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and a fluorine atom, which can modulate the electronic properties, metabolic stability, and binding affinity of target molecules.

The chosen synthetic strategy involves the reduction of an aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is selected as the ideal reducing agent for this transformation. Its primary advantage lies in its chemoselectivity; NaBH₄ readily reduces aldehydes and ketones while leaving more robust functional groups like esters, amides, and nitro groups intact.[1][2] Compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle, less reactive with protic solvents, and does not require strictly anhydrous conditions, making the procedure more accessible and robust.[1] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate during the workup step to yield the primary alcohol.[1]

Experimental Overview

This protocol details the reduction of 4,5-dibromo-2-fluorobenzaldehyde using sodium borohydride in an ethanol solvent system. The process is monitored by Thin-Layer Chromatography (TLC), followed by an aqueous workup, extraction, and purification via flash column chromatography.

Overall Synthetic Scheme

Workflow Diagram

The entire experimental process, from initial setup to final analysis, is outlined in the following workflow.

Caption: Workflow for the synthesis of 4,5-dibromo-2-fluorobenzyl alcohol.

Materials and Methods

Reagents and Materials

| Reagent/Material | Grade | Supplier Example | Quantity | Molar Eq. |

| 4,5-dibromo-2-fluorobenzaldehyde | >97% | Sigma-Aldrich | 5.00 g | 1.0 |

| Sodium borohydride (NaBH₄) | >98%, powder | Acros Organics | 0.95 g | 1.5 |

| Ethanol (EtOH), 200 Proof | ACS Grade | Fisher Scientific | 100 mL | - |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | ~300 mL | - |

| Hexanes | ACS Grade | VWR | ~400 mL | - |

| Hydrochloric Acid (HCl), 1M solution | Volumetric | VWR | ~50 mL | - |

| Brine (Saturated NaCl solution) | - | Lab-prepared | ~50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Sigma-Aldrich | ~10 g | - |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | ~80 g | - |

| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | As needed | - |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Glass funnel and filter paper

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass chromatography column

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

-

Fume hood

Detailed Synthesis Protocol

CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dibromo-2-fluorobenzaldehyde (5.00 g, 16.9 mmol).

-

Add ethanol (100 mL) to the flask and stir at room temperature until the aldehyde is completely dissolved.

-

-

Reduction:

-

Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Once cooled, slowly add sodium borohydride (0.95 g, 25.3 mmol) in small portions over 10-15 minutes. Causality Note: Portion-wise addition is critical to control the initial exothermic reaction and prevent excessive hydrogen gas evolution.[3]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for 2 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using TLC (e.g., 4:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is complete when the starting aldehyde spot has disappeared and a new, more polar spot (the alcohol product) has appeared.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Slowly and carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases. This step neutralizes the excess NaBH₄.[4]

-

Remove the ethanol from the mixture using a rotary evaporator.

-

Transfer the remaining aqueous slurry to a 500 mL separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).[4]

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to yield the crude product as a white to off-white solid.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel.

-

Eluent System: A gradient of 10% to 30% ethyl acetate in hexanes is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 4,5-dibromo-2-fluorobenzyl alcohol as a pure white solid.

-

Determine the final yield and melting point. (Expected Yield: 85-95%).

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): Expect signals corresponding to the aromatic protons, the benzylic methylene protons (~4.7 ppm, doublet), and the hydroxyl proton (a broad singlet which may shift depending on concentration).

-

¹³C NMR (101 MHz, CDCl₃): Expect signals for the aromatic carbons (including the C-F and C-Br carbons with characteristic couplings/shifts) and the benzylic carbon (~60 ppm).

-

Mass Spectrometry (EI or ESI): The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight, exhibiting the characteristic isotopic pattern for a dibrominated compound.

Safety and Handling Precautions

-

Sodium Borohydride (NaBH₄): Highly toxic if ingested or absorbed through the skin.[3] Causes severe skin and eye burns. It is water-reactive and releases flammable hydrogen gas upon contact with water, acids, or alcohols.[5] Handle in a fume hood, away from moisture and ignition sources.

-

Halogenated Aromatics: 4,5-dibromo-2-fluorobenzaldehyde and the product alcohol should be handled with care. Avoid inhalation of dust and prevent skin contact.

-

Solvents: Ethanol, ethyl acetate, and hexanes are flammable liquids. Keep away from open flames and sparks.

-

Personal Protective Equipment (PPE): Safety goggles, a flame-retardant lab coat, and nitrile or neoprene gloves are mandatory at all times.[3]

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Quenched NaBH₄ solutions and organic waste should be collected in separate, properly labeled containers.

References

-

Jusman, Y., & Kurniawan, Y. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Molekul, 13(2), 143. (URL: [Link])

-

Zeynizadeh, B., & Behyar, T. (2005). Convenient Reduction of Carbonyl Compounds with NaBH4/Wet Al2O3 System Under Solvent-Free, Solid-Gel and Microwave Irradiation. Bulletin of the Korean Chemical Society, 26(11), 1835-1838. (URL: [Link])

- Asenjo, J. A., et al. (1994). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Lebensmittel-Wissenschaft und-Technologie, 27(1), 64-69. (URL: Not directly available, abstract and citation information can be found on academic search engines)

-

Wang, J., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology & Biotechnology, 80(7), 834-836. (URL: [Link])

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. (URL: [Link])

-

Ganesh, S., et al. (2006). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences, 118(4), 375-379. (URL: [Link])

-

Carl ROTH GmbH + Co. KG. Safety Data Sheet: Sodium borohydride. (URL: [Link])

-

UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. (URL: [Link])

- Patent CN113548982A. (2021). Preparation method of 4-cyano-2-fluorobenzyl alcohol.

Sources

Highly Regioselective Palladium-Catalyzed Cross-Coupling of 4,5-Dibromo-2-fluorobenzyl Alcohol: A Strategic Guide for Drug Discovery

Introduction & Strategic Value

In modern pharmaceutical development, polyhalogenated fluorinated building blocks are highly prized for their ability to construct conformationally restricted, lipophilic scaffolds. 4,5-Dibromo-2-fluorobenzyl alcohol represents a particularly versatile, dense functional hub. It possesses three distinct reactive vectors: two adjacent carbon-bromine (C-Br) bonds and a benzylic hydroxyl group.

The primary synthetic challenge when utilizing this scaffold is achieving precise regioselectivity —selectively reacting one C-Br bond while leaving the other intact for subsequent orthogonal functionalization. This application note provides a comprehensive, mechanistically grounded guide to achieving catalyst-controlled site-selectivity, enabling the rapid assembly of complex molecular architectures.

Mechanistic Insights: The Origin of Regioselectivity

To successfully manipulate 4,5-dibromo-2-fluorobenzyl alcohol, one must understand the subtle electronic and steric differentiations between the C4 and C5 positions.

In palladium-catalyzed cross-coupling reactions of polyhalogenated arenes, the oxidative addition of the Pd(0) species is generally the rate- and selectivity-determining step[1]. This step preferentially occurs at the most electron-deficient carbon-halogen bond[2].

-

The C4 Position: This carbon is located para to the highly electronegative fluorine atom. Fluorine exerts a strong inductive electron-withdrawing effect (-I), which significantly depletes the electron density at the C4-Br bond, lowering the activation energy for oxidative addition[3].

-

The C5 Position: This carbon is para to the hydroxymethyl (benzyl alcohol) group, which is far less electron-withdrawing than fluorine. Consequently, the C5-Br bond is relatively electron-rich compared to C4.

By selecting the appropriate catalyst and ligand architecture, chemists can amplify this inherent electronic bias. Bidentate ligands with large bite angles (e.g., dppf) or bulky, electron-rich monodentate ligands (e.g., XPhos) restrict the dynamic exchange of the palladium center and stabilize the transition state of the favored C4-oxidative addition, ensuring high regiomeric fidelity[1].

Figure 1: Mechanistic divergence in the oxidative addition of Pd(0) to 4,5-dibromo-2-fluorobenzyl alcohol.

Ligand Evaluation & Data Presentation

To demonstrate the causality of ligand choice on reaction outcomes, the following table summarizes the optimization of the Suzuki-Miyaura coupling of 4,5-dibromo-2-fluorobenzyl alcohol with phenylboronic acid. The data illustrates how transitioning from standard monodentate phosphines to specialized bidentate or dialkylbiaryl phosphines drastically improves the C4:C5 Regiomeric Ratio (rr).

| Entry | Catalyst / Ligand System | Equivalents (Ar-B(OH)2) | Conversion (%) | C4:C5 Ratio | Isolated Yield (%) |

| 1 | Pd(PPh3)4 | 1.05 | >95 | 3:1 | 52 |

| 2 | Pd(OAc)2 / dppb | 1.05 | >95 | 8:1 | 71 |

| 3 | Pd(dppf)Cl2 | 1.05 | >99 | 18:1 | 86 |

| 4 | Pd2(dba)3 / XPhos | 1.05 | >99 | >20:1 | 89 |

Note: Pd(dppf)Cl2 (Entry 3) is often selected as the optimal balance between high regioselectivity, catalyst cost, and ease of handling on a preparative scale.

Experimental Workflows: Self-Validating Protocols

The following sequential cross-coupling workflow leverages the regioselectivity of the scaffold. The benzylic hydroxyl group is well-tolerated under these mild conditions, avoiding atom-inefficient protection/deprotection sequences[4].

Figure 2: Sequential cross-coupling workflow leveraging the inherent regioselectivity of the scaffold.

Protocol A: Regioselective Suzuki-Miyaura Coupling (C4 Position)

Objective: Synthesize 5-bromo-2-fluoro-4-arylbenzyl alcohol.

Causality & Design Choices:

-

Stoichiometry: A strict 1.05 equivalent of boronic acid is used. This slight excess drives the reaction to completion while starving the system of the transmetalating agent needed to trigger a secondary coupling at the less reactive C5 position.

-

Solvent System: A biphasic 1,4-Dioxane/H2O (4:1) mixture is utilized. The water ensures the complete dissolution of the inorganic base (K2CO3), generating the reactive boronate complex required for transmetalation[1].

Step-by-Step Procedure:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4,5-dibromo-2-fluorobenzyl alcohol (1.0 eq, 10 mmol) and the desired arylboronic acid (1.05 eq, 10.5 mmol).

-

Catalyst & Base: Add Pd(dppf)Cl2 (0.05 eq, 0.5 mmol) and finely powdered K2CO3 (2.0 eq, 20 mmol).

-

Solvent Addition & Degassing: Add 50 mL of a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v). Degas the resulting suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which can degrade the Pd(0) active species.

-

Self-Validation Setup: Inject 100 µL of dodecane as an internal standard.

-

Reaction: Heat the mixture to 80 °C under an argon atmosphere.

-

In-Process Monitoring: At t = 2h and t = 4h, withdraw 50 µL aliquots, quench in EtOAc/H2O, and analyze the organic layer via GC-MS. The protocol is self-validating when the starting material (m/z ~284) is fully consumed, and the monobromo product peak dominates with a C4:C5 ratio of >15:1.

-

Workup: Cool to room temperature, dilute with EtOAc (100 mL), wash with brine (2 x 50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the intermediate.

Protocol B: Orthogonal Sonogashira Coupling (C5 Position)

Objective: Functionalize the remaining C5-Br bond with a terminal alkyne.

Causality & Design Choices: Because the C4 position has already been functionalized, regioselectivity is no longer a competing factor. Therefore, a standard, highly active Pd(PPh3)4/CuI co-catalytic system can be employed. Triethylamine (Et3N) serves a dual purpose as both the solvent and the base to neutralize the HBr byproduct.

Step-by-Step Procedure:

-

Preparation: In a dry Schlenk flask, dissolve the 5-bromo-2-fluoro-4-arylbenzyl alcohol intermediate (1.0 eq, 5 mmol) in anhydrous Et3N (25 mL).

-

Catalyst Loading: Add Pd(PPh3)4 (0.05 eq, 0.25 mmol) and CuI (0.05 eq, 0.25 mmol). Stir at room temperature for 10 minutes until the mixture becomes a homogeneous pale-yellow/green solution.

-

Alkyne Addition: Slowly add the terminal alkyne (1.2 eq, 6.0 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 60 °C. The reaction is typically complete within 6-8 hours.

-

Self-Validation: Monitor via TLC (UV active). The successful formation of the rigid alkyne-aryl linkage will result in a distinct fluorescent blue/green spot under 254 nm UV light due to the extended π-conjugation of the newly formed scaffold.

-

Workup: Filter the crude mixture through a pad of Celite to remove the precipitated triethylammonium bromide salts. Concentrate the filtrate and purify via silica gel chromatography.

References

-

Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. "Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles." Journal of the American Chemical Society, 2007. 2

-

"Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." MDPI, 2014. 1

-

"Predicting the Regioselectivity and Enantioselectivity of Palladium-Catalyzed Cross-Coupling Reactions through High-Level Computational Modeling." ResearchGate, 2026. 3

-

"PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS." Nobel Prize Background, 2010.4

Sources

- 1. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes [mdpi.com]

- 2. Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nobelprize.org [nobelprize.org]

Reduction of 4,5-dibromo-2-fluorobenzaldehyde to benzyl alcohol

Application Note: Chemoselective Reduction of 4,5-Dibromo-2-fluorobenzaldehyde to (4,5-Dibromo-2-fluorophenyl)methanol

Executive Summary

The synthesis of halogenated benzyl alcohols from their corresponding benzaldehydes is a critical transformation in the development of active pharmaceutical ingredients (APIs) and advanced functional materials[1]. This application note details a robust, highly chemoselective protocol for the reduction of 4,5-dibromo-2-fluorobenzaldehyde (CAS: 1807181-56-1)[2]. By utilizing sodium borohydride (NaBH₄) in a protic solvent system, this methodology ensures quantitative conversion to the primary alcohol while strictly preserving the labile aryl-bromide and aryl-fluoride bonds.

Mechanistic Rationale & Strategy

When handling polyhalogenated aromatic systems, the primary synthetic liability is the unintended reductive cleavage of carbon-halogen bonds (hydrodehalogenation). To mitigate this risk, every reagent and condition in this protocol has been selected based on strict mechanistic causality:

-

Reducing Agent Selection: Strong hydride donors like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation conditions (Pd/C, H₂) are contraindicated, as they frequently trigger the dehalogenation of aryl bromides. Sodium borohydride (NaBH₄) is selected for its mild, highly specific nucleophilic addition to carbonyls, leaving the aromatic halogens completely intact[3].

-

Solvent Dynamics: Methanol (MeOH) serves a dual purpose. It rapidly solubilizes the starting material and acts as a protic donor to stabilize the developing alkoxide intermediate, significantly accelerating the reduction[3]. Because NaBH₄ slowly decomposes in methanol to liberate hydrogen gas, the reaction is initiated at 0 °C to kinetically favor the aldehyde reduction over solvent quenching.

-

Quenching Strategy: A saturated aqueous ammonium chloride (NH₄Cl) quench is employed. This mildly acidic buffer (pH ~5.5) safely destroys residual borohydride and protonates the borate complex without generating the harsh exothermic conditions or potential side reactions associated with strong mineral acids.

Process Workflow

Logical workflow for chemoselective reduction of halogenated benzaldehydes.

Reaction Parameters & Stoichiometry

Table 1: Reaction Stoichiometry & Material Properties

| Reagent/Material | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |

|---|---|---|---|---|

| 4,5-dibromo-2-fluorobenzaldehyde | 281.90 | 1.0 | 2.82 g | Electrophilic Substrate |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.2 | 454 mg | Chemoselective Hydride Source |

| Methanol (MeOH) | 32.04 | Solvent | 20 mL | Protic Solvent / Activator |

| Sat. aq. NH₄Cl | N/A | Quench | 15 mL | Mild Proton Source |

| Ethyl Acetate (EtOAc) | 88.11 | Extraction | 3 × 20 mL | Organic Extraction Solvent |

Table 2: Optimization of Reaction Parameters

| Parameter | Sub-optimal Condition | Optimized Protocol | Mechanistic Rationale |

|---|---|---|---|

| Reducing Agent | LiAlH₄ or Pd/C + H₂ | NaBH₄ | Prevents hydrodehalogenation of labile aryl-bromide bonds. |

| Solvent | Anhydrous THF | Methanol | Protic solvent stabilizes the alkoxide intermediate, accelerating reduction. |

| Temperature | 25 °C (Room Temp) | 0 °C to RT | 0 °C minimizes the competitive background reaction between NaBH₄ and MeOH. |

| Quench Reagent | 1M HCl | Sat. aq. NH₄Cl | Mild acidity safely neutralizes borate complexes without harsh exotherms. |

Detailed Experimental Protocol

Scale: 10.0 mmol

Step 1: Solubilization & Cooling

-

To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,5-dibromo-2-fluorobenzaldehyde (2.82 g, 10.0 mmol).

-

Suspend the solid in anhydrous Methanol (20 mL).

-

Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes under a nitrogen atmosphere.

Step 2: Hydride Addition 4. Weigh out Sodium Borohydride (454 mg, 12.0 mmol, 1.2 eq). Note: A slight stoichiometric excess is utilized to compensate for the minor competitive reaction with the methanolic solvent. 5. Add the NaBH₄ portionwise over 5 minutes to control the evolution of hydrogen gas and maintain the internal temperature near 0 °C. 6. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 30 minutes.

Step 3: Quenching & Workup 7. Monitor the reaction via TLC (See Section 6). Upon complete consumption of the aldehyde, cool the flask back to 0 °C[4]. 8. Carefully add Saturated Aqueous NH₄Cl (15 mL) dropwise to quench the reaction. Caution: Vigorous effervescence (H₂ gas) will occur. 9. Stir the quenched mixture for 10 minutes until gas evolution completely ceases. 10. Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.

Step 4: Extraction & Isolation 11. Transfer the aqueous residue to a separatory funnel and extract with Ethyl Acetate (3 × 20 mL). 12. Wash the combined organic layers with Brine (20 mL). 13. Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (4,5-dibromo-2-fluorophenyl)methanol as a crystalline solid.

Analytical Self-Validation System

To ensure trustworthiness and reproducibility, this protocol is designed to be self-validating through orthogonal analytical checks. The scientist can confirm successful transformation without complex mass spectrometry by observing the following markers:

-

Thin-Layer Chromatography (TLC):

-

Conditions: 20% EtOAc in Hexanes, visualized under UV (254 nm).

-

Observation: The starting material (aldehyde) runs at an R_f of ~0.65. The product (alcohol) is significantly more polar due to hydrogen bonding and runs at an R_f of ~0.30. Complete disappearance of the top spot confirms reaction completion[4].

-

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

Loss of Signal: The defining diagnostic marker is the disappearance of the highly deshielded aldehyde proton singlet at ~10.2 ppm .

-

Gain of Signal: The appearance of a new benzylic methylene (-CH₂-) doublet (or broad singlet) at ~4.7 ppm and a broad hydroxyl (-OH) peak at ~2.0 ppm (which disappears upon D₂O shake) confirms successful conversion to the benzyl alcohol.

-

References

1.[1] Title: Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials Source: Organic Process Research & Development (ACS Publications) URL: [Link]

3.[4] Title: Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation Source: Universitas Gadjah Mada / ResearchGate URL: [Link]

4.[3] Title: Sodium Borohydride (NaBH₄) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL: [Link]

Sources

Advanced Protection and Deprotection Strategies for 4,5-Dibromo-2-fluorobenzyl Alcohol in Cross-Coupling Workflows

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Chemical Context & Strategic Rationale

In modern drug discovery and complex API synthesis, 4,5-dibromo-2-fluorobenzyl alcohol serves as a highly versatile, polyhalogenated building block. The presence of two aryl bromides makes this scaffold an ideal candidate for sequential transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or directed lithium-halogen exchange. Furthermore, the ortho-fluorine atom provides a handle for nucleophilic aromatic substitution (SNAr) or acts as a conformational lock in medicinal chemistry.

However, the primary benzylic hydroxyl group is a significant liability during these downstream organometallic transformations. If left unprotected, the free hydroxyl will:

-

Quench Organometallics: Deprotonate basic reagents (e.g., n-BuLi, Grignards), requiring excess equivalents and causing erratic reaction yields.

-

Poison Catalysts: Coordinate with Palladium or Nickel catalysts, potentially leading to off-target oxidation (β-hydride elimination to the corresponding benzaldehyde) or catalyst deactivation.

To ensure synthetic integrity, the chosen protecting group must be completely orthogonal to harsh basic and organometallic conditions, while remaining cleavable under mild conditions that do not disturb the polyhalogenated aromatic ring 1. This guide details two field-proven strategies: the Silyl Ether (TBS) approach and the Acetal (THP) approach.

Pathway Visualization

Divergent protection-deprotection workflows for 4,5-dibromo-2-fluorobenzyl alcohol.

Comparative Strategy Matrix

The following table summarizes the quantitative and qualitative data for both protection strategies to guide your experimental design.

| Parameter | Strategy A: TBS Ether | Strategy B: THP Acetal |

| Protection Reagents | TBDMSCl, Imidazole, DMF | DHP, PPTS, DCM |

| Deprotection Reagents | TBAF (1.0 M in THF) | PPTS, EtOH (50 °C) |

| Typical Yield (Prot. / Deprot.) | 90–95% / 85–92% | 92–98% / 88–95% |

| Stability Profile | Excellent against bases, Grignards, Pd-catalysis, and mild oxidants. | Excellent against bases, hydrides, and organometallics. Acid-labile. |

| Stereochemical Impact | None. Maintains achiral benzylic center. | Racemic. Introduces a new chiral center at the acetal carbon. |

| Best Use Case | Complex multi-step synthesis requiring NMR clarity and extreme base stability. | Metal-free workflows; when fluoride sources (TBAF) must be avoided. |

Workflow A: The Silyl Ether (TBS) Strategy

Mechanistic Insights

The tert-butyldimethylsilyl (TBS) group is installed using TBDMSCl. The causality behind using Imidazole is twofold: it acts as an acid scavenger for the generated HCl, and more importantly, it acts as a nucleophilic catalyst. Imidazole reacts with TBDMSCl to form a highly electrophilic N-silylimidazolium intermediate, which rapidly silylates the sterically accessible primary benzylic alcohol 2.

Deprotection relies on the extreme thermodynamic stability of the Silicon-Fluoride bond (~135 kcal/mol) compared to the Silicon-Oxygen bond (~110 kcal/mol), driving the cleavage exclusively forward 3.

Protocol 4.1: TBS Protection

Scale: 10 mmol

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Dissolution: Dissolve 4,5-dibromo-2-fluorobenzyl alcohol (2.84 g, 10.0 mmol) in anhydrous DMF (20 mL).

-

Catalysis: Add Imidazole (1.70 g, 25.0 mmol, 2.5 equiv). Stir until completely dissolved. Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Add TBDMSCl (1.81 g, 12.0 mmol, 1.2 equiv) portion-wise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The product will appear as a new, higher Rf UV-active spot.

-

-

Workup: Quench the reaction with distilled water (50 mL) and extract with EtOAc (3 × 30 mL). Wash the combined organic layers thoroughly with brine (3 × 30 mL) to remove residual DMF.

-

Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol 4.2: TBAF Deprotection (Resin Workup Method)

Experience Note: Standard aqueous extraction of TBAF often leads to stubborn emulsions and tetrabutylammonium salt contamination in the final API. This protocol utilizes a resin-based scavenging system to bypass aqueous workup entirely 4.

-

Setup: Dissolve the TBS-protected intermediate (5.0 mmol) in anhydrous THF (15 mL) at 0 °C.

-

Cleavage: Add TBAF (1.0 M in THF, 6.0 mL, 6.0 mmol, 1.2 equiv) dropwise. Stir at room temperature for 1–2 hours.

-

Resin Quench: Once TLC indicates complete consumption of the starting material, add DOWEX 50WX8-400 resin (H+ form, 3.0 g) and powdered CaCO3 (1.0 g) directly to the flask.

-

Scavenging: Stir the suspension vigorously for 30 minutes. The sulfonic acid resin scavenges the tetrabutylammonium cation, while CaCO3 neutralizes any liberated HF.

-

Isolation: Filter the mixture through a pad of Celite, washing with EtOAc (20 mL). Concentrate the filtrate to yield the pure deprotected benzylic alcohol.

Workflow B: The Acetal (THP) Strategy

Mechanistic Insights

Tetrahydropyranyl (THP) ethers are formed via the acid-catalyzed addition of the benzylic alcohol to 3,4-dihydro-2H-pyran (DHP). The causality behind selecting PPTS (pyridinium p-toluenesulfonate) over stronger acids like PTSA (p-toluenesulfonic acid) is critical: strong acids promote the rapid, parasitic polymerization of DHP, which drastically reduces yield and creates a sticky polymeric byproduct that is difficult to separate 56.

Analytical Warning: Because the THP group contains a stereocenter at the acetal carbon, protecting the achiral 4,5-dibromo-2-fluorobenzyl alcohol will result in a racemic mixture. If downstream coupling introduces another chiral center, diastereomers will form, resulting in complex, doubled NMR signals.

Protocol 5.1: THP Protection

Scale: 10 mmol

-

Setup: In a 100 mL round-bottom flask, dissolve 4,5-dibromo-2-fluorobenzyl alcohol (2.84 g, 10.0 mmol) in anhydrous CH2Cl2 (30 mL).

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP) (1.37 mL, 15.0 mmol, 1.5 equiv).

-

Catalysis: Add PPTS (125 mg, 0.5 mmol, 0.05 equiv).

-

Reaction: Stir the mixture at room temperature for 4–6 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The THP ether will run significantly higher than the highly polar starting alcohol.

-

-

Workup: Quench the reaction by adding saturated aqueous NaHCO3 (20 mL) to neutralize the PPTS.

-

Isolation: Separate the organic layer, extract the aqueous layer with CH2Cl2 (2 × 15 mL), dry the combined organics over Na2SO4, and concentrate.

Protocol 5.2: Mild Acidic Deprotection

-

Setup: Dissolve the THP-protected intermediate (5.0 mmol) in absolute Ethanol (20 mL).

-

Cleavage: Add PPTS (125 mg, 0.5 mmol, 0.1 equiv).

-

Reaction: Heat the mixture to 50 °C and stir for 3–4 hours. The mild acidity of PPTS in a protic solvent smoothly hydrolyzes the acetal without requiring harsh mineral acids that might induce side reactions.

-

Isolation: Concentrate the ethanol under reduced pressure. Dissolve the residue in EtOAc (30 mL), wash with water (15 mL), dry over Na2SO4, and concentrate to recover the functionalized benzylic alcohol.

References

- Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." John Wiley & Sons, Inc.

- BenchChem Technical Support. "Application Notes and Protocols for Selective Silylation of Primary Alcohols with TBDMSCl." BenchChem.

- BenchChem Technical Support. "Application Notes and Protocols: TBAF-Mediated Deprotection of TBDMS Ethers." BenchChem.

- "An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis." PMC - NIH.

- BenchChem Technical Support. "THP Protection of Primary Alcohols." BenchChem.

- Master Organic Chemistry. "Protecting Groups For Alcohols.

Sources

- 1. content.e-bookshelf.de [content.e-bookshelf.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Support Center: Synthesis of 4,5-Dibromo-2-fluorobenzyl Alcohol

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of 4,5-dibromo-2-fluorobenzyl alcohol. As a Senior Application Scientist, this guide is structured to provide not only procedural steps but also the underlying scientific principles to empower users to overcome common synthetic challenges.

I. Synthetic Strategies and Mechanisms

The synthesis of 4,5-dibromo-2-fluorobenzyl alcohol can be approached through several routes, primarily involving the reduction of a corresponding carbonyl compound. The choice of starting material will dictate the most appropriate synthetic pathway.

Route 1: Reduction of 4,5-Dibromo-2-fluorobenzaldehyde

This is often the most direct route if the aldehyde is commercially available or can be synthesized. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis.

Mechanism: The reduction typically involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. This is followed by a protonation step to yield the alcohol.

Route 2: Reduction of 4,5-Dibromo-2-fluorobenzoic Acid

If the corresponding benzoic acid is more accessible, its reduction to the benzyl alcohol is a viable, albeit more challenging, route. Carboxylic acids are less reactive towards nucleophilic attack than aldehydes, thus requiring stronger reducing agents.

Mechanism: The reduction of a carboxylic acid with a powerful hydride donor like lithium aluminum hydride (LiAlH₄) proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed during the workup to afford the primary alcohol.

Route 3: Grignard Reaction with Formaldehyde

A Grignard-based approach involves the formation of an organomagnesium reagent from a suitable aryl halide, which then reacts with an electrophile like formaldehyde.

Mechanism: This route would first involve the formation of a Grignard reagent from a di-bromo-fluoro-benzene derivative. This organometallic species then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. Subsequent acidic workup yields the desired benzyl alcohol.[1] The reactivity of halogens in Grignard formation is typically I > Br > Cl >> F, suggesting that one of the bromine atoms would preferentially react with magnesium.[2]

II. Experimental Protocols

The following protocols are provided as a starting point for the synthesis of 4,5-dibromo-2-fluorobenzyl alcohol. Optimization may be required based on laboratory conditions and reagent purity.

Protocol 1: Reduction of 4,5-Dibromo-2-fluorobenzaldehyde using Sodium Borohydride

This method is generally preferred for its mild reaction conditions and high chemoselectivity.

Materials:

-

4,5-Dibromo-2-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4,5-dibromo-2-fluorobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

-

Remove the solvent under reduced pressure.

-

Partition the residue between dichloromethane or ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4,5-dibromo-2-fluorobenzyl alcohol.

| Problem | Potential Cause(s) | Troubleshooting & Optimization |

| Low or No Product Yield | Incomplete reaction; degradation of starting material or product; impure reagents. | - Monitor Reaction Progress: Use TLC or GC/MS to ensure the reaction has gone to completion. - Check Reagent Quality: Use freshly opened or purified solvents and reagents. Ensure reducing agents have not been deactivated by moisture. - Optimize Reaction Time and Temperature: For slow reactions, consider increasing the reaction time or temperature, but be mindful of potential side reactions. |

| Formation of Impurities | Over-reduction: (if starting from a benzoic acid derivative) Reduction of the aromatic ring or hydrodehalogenation. Side Reactions: Formation of a bis(4,5-dibromo-2-fluorobenzyl) ether.[3] | - Choice of Reducing Agent: For aldehyde reduction, NaBH₄ is generally mild enough to avoid over-reduction. For carboxylic acid reduction with LiAlH₄, use the minimum necessary equivalents and maintain a low temperature. - Control of Reaction Conditions: To minimize ether formation, ensure the reaction medium is not acidic during the reaction and workup. |

| Difficult Purification | Co-elution of impurities with the product during column chromatography; poor crystallization. | - Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Test different solvent systems using TLC. - Recrystallization Solvent Screening: Screen a variety of solvents or solvent mixtures to find optimal conditions for recrystallization. The product should be soluble in the hot solvent and sparingly soluble at room temperature or below.[4] |

| Grignard Reaction Fails to Initiate | Inactive magnesium surface (oxide layer); presence of moisture. | - Magnesium Activation: Use commercially available activated magnesium or activate it in situ by stirring vigorously, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[5][6] - Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents.[5] |

IV. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is the most reliable for a high yield of 4,5-dibromo-2-fluorobenzyl alcohol?

A1: The reduction of 4,5-dibromo-2-fluorobenzaldehyde with a mild reducing agent like sodium borohydride is generally the most reliable and highest-yielding method. This is due to the high reactivity of the aldehyde and the chemoselectivity of the reducing agent, which minimizes side reactions.

Q2: I am starting with 4,5-dibromo-2-fluorobenzoic acid. What is the best reducing agent to use?

A2: For the reduction of a carboxylic acid to a benzyl alcohol, a strong reducing agent is required. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF is the most common and effective choice.[7] Be aware that this reagent is highly reactive and must be handled with care under anhydrous conditions.

Q3: Can I use catalytic hydrogenation for the reduction of the aldehyde or carboxylic acid?

A3: Catalytic hydrogenation can be used for the reduction of aldehydes. However, with polyhalogenated aromatic compounds, there is a significant risk of hydrodehalogenation (removal of the bromine atoms). Therefore, this method is generally not recommended unless highly specific and selective catalysts are employed.

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for 4,5-dibromo-2-fluorobenzyl alcohol?

-

¹H NMR: The benzylic protons (-CH₂OH) would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) between δ 4.5 and 4.8 ppm. The aromatic protons would appear in the aromatic region (δ 7.0-8.0 ppm), with their splitting patterns influenced by the fluorine and bromine substituents. The hydroxyl proton (-OH) will be a broad singlet, and its chemical shift is concentration and solvent-dependent.[8][9]

-

¹³C NMR: The benzylic carbon (-CH₂OH) would be expected in the range of δ 60-65 ppm. The aromatic carbons would appear between δ 110-145 ppm, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant.[8][10]

Q5: What are the key safety precautions when handling 4,5-dibromo-2-fluorobenzyl alcohol and its precursors?

A5: 4-Bromo-2-fluorobenzyl alcohol is known to cause skin and serious eye irritation, and may cause respiratory irritation.[11][12] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] The precursors and reagents, especially strong reducing agents like LiAlH₄, have their own specific hazards and should be handled according to their Safety Data Sheets (SDS).

V. Visualization of Workflows

Diagram 1: Synthetic Routes to 4,5-Dibromo-2-fluorobenzyl Alcohol

Caption: Overview of primary synthetic pathways.

Diagram 2: Troubleshooting Flowchart for Low Yield

Caption: A logical approach to diagnosing low yield issues.

VI. References

-

Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900 , 130, 1322-1325. (Available through various historical chemistry archives).

-

(A general overview of a key precursor).

-

Fisher Scientific.

-

Thermo Fisher Scientific.

-

ResearchGate.

-

Google Patents.

-

Fisher Scientific.

-

Sigma-Aldrich.

-

Guidechem.

-

Shanghai Canbi Pharma Ltd.

-

BenchChem.

-

DSpace@MIT.

-

Google Patents.

-

Reddit r/Chempros.

-

The Royal Society of Chemistry.

-

UW-Madison Chemistry.

-

PMC - NIH.

-

Google Patents.

-

BenchChem.

-

Sigma-Aldrich.

-

BenchChem.

-

Thieme Connect.

-

Journal of the American Chemical Society.

-

Organic Syntheses.

-

ChemicalBook.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

The Journal of Organic Chemistry.

-

Organic Chemistry Portal.

-

BenchChem.

-

TCI Chemicals.

-

Chemical Reviews.

-

BenchChem.

-

Journal of Medicinal Chemistry.

-

AK Scientific.

-

ChemicalBook.

-

The University of Northern Colorado.

-

Macmillan Group.

-

BMRB.

-

Taylor & Francis.

-

BenchChem.

-

Organic Chemistry Portal.

-

Organic Chemistry Data.

Sources

- 1. Pd(OAc)2-catalyzed domino reactions of 1,2-dihaloarenes and 2-haloaryl arenesulfonates with Grignard reagents: efficient synthesis of substituted fluorenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experiment 13: Grignard Reaction – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. bmse000407 Benzyl Alcohol at BMRB [bmrb.io]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Troubleshooting low solubility of 4,5-dibromo-2-fluorobenzyl alcohol in organic synthesis